Cas no 24526-64-5 (Nomifensine)

Nomifensine structure
Nomifensine structure
Product Name:Nomifensine
CAS No:24526-64-5
MF:C16H18N2
MW:238.327523708344
MDL:MFCD00242716
CID:264567
PubChem ID:4528
Update Time:2025-07-21

Nomifensine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • (¡À)-Nomifensin
    • (±)-Nomifensine
    • 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-Isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Nomifenison
    • Nomifensine
    • 1,2,3,4-tetrahydro-2-methyl-4-phe
    • 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-isoquinolin
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinoline
    • 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
    • 8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl
    • linamiphen
    • Nomifensin
    • Nomifensine Maleate
    • AB00053664_13
    • CCRIS 9179
    • IDI1_000789
    • ( inverted exclamation markA)-Nomifensin
    • ((c)I)-Nomifensin B(Z)-4-Hydroxy-4-Oxo-But-2-Enoate
    • Q409948
    • (+/-)-Nomifensin
    • DTXCID803377
    • SPBio_001396
    • NS00099754
    • Isoquinoline, 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-
    • KBio2_006515
    • BS-22102
    • BPBio1_000106
    • 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
    • (+-)-Nomifensin
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine 2-butenedioate
    • NCGC00015727-06
    • NCGC00015727-03
    • CHEMBL273575
    • EN300-7376971
    • BSPBio_000096
    • Z2216900850
    • FT-0654152
    • Nomiphensine
    • AKOS015919487
    • UNII-1LGS5JRP31
    • Prestwick1_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine(Nomifensine)
    • NCGC00015727-15
    • Spectrum_000899
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine
    • HY-B1110
    • AB00053664_14
    • NINDS_000789
    • L001242
    • NOMIFENSINE2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio2_003947
    • (+)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine (Nomifensine)
    • DTXSID0023377
    • NOMIFENSINE [MI]
    • Nomifensinum
    • Prestwick2_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-amine
    • CAS-24526-64-5
    • BCP13731
    • Lopac0_000875
    • 24526-64-5
    • NOMIFENSINE [WHO-DD]
    • NCGC00255316-01
    • Spectrum5_001004
    • KBio3_001785
    • BDBM50005548
    • NCGC00089794-02
    • 2-Methyl-4-phenyl-1 pound not2 pound not3 pound not4-tetrahydroisoquinolin-8-amine
    • ()-Nomifensine maleat
    • J-015551
    • (+/-)-Nomifensine
    • (Nomifensine) 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • SCHEMBL49380
    • Isoquinoline, 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • DivK1c_000789
    • 118184-50-2
    • NCGC00015727-04
    • MFCD00242716
    • Tox21_301755
    • R/S-nomifensine
    • SBI-0050850.P003
    • Nomifensine maleate(USAN)
    • Spectrum3_000963
    • Nomifensinum [INN-Latin]
    • Spectrum4_001079
    • CCG-204957
    • DB04821
    • NCGC00015727-07
    • AB00053664
    • 2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-YLAMINE
    • A877886
    • Nomifensina
    • Nomifensina [INN-Spanish]
    • KBio2_001379
    • 1LGS5JRP31
    • SPBio_002035
    • BSPBio_002565
    • 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisochinolin
    • SDCCGSBI-0050850.P004
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Prestwick3_000108
    • AC-31222
    • Prestwick0_000108
    • BRD-A29644307-050-10-5
    • D,L-nomifensine
    • KBioGR_001438
    • (+/-)-Nomifensine maleat
    • (-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • HSDB 7702
    • GTPL4792
    • BRD-A29644307-050-05-5
    • KBioSS_001379
    • NOMIFENSINE [INN]
    • NOMIFENSINE [HSDB]
    • Nomifensine [INN:BAN]
    • (+-)-Nomifensine
    • CHEBI:116225
    • (+/-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio1_000789
    • 2-methyl-4-phenyl-3, 4-dihydro-1H-isoquinolin-8-amine
    • Spectrum2_001548
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • FT-0673030
    • CS-4708
    • N06AX04
    • Nomifensine Maleate (1:1)
    • BRD-A29644307-050-17-0
    • BRD-A29644307-050-16-2
    • Nomifensina (INN-Spanish)
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-(9CI)
    • BRD-A29644307-050-18-8
    • DA-18354
    • Nomifensinum (INN-Latin)
    • MDL: MFCD00242716
    • Inchi: 1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
    • InChI Key: XXPANQJNYNUNES-UHFFFAOYSA-N
    • SMILES: N1(C)CC2C(=CC=CC=2C(C2C=CC=CC=2)C1)N

Computed Properties

  • Exact Mass: 238.14700
  • Monoisotopic Mass: 238.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 0.9597 (rough estimate)
  • Melting Point: 179-181°
  • Boiling Point: 370.93°C (rough estimate)
  • Flash Point: 164.0±23.0 °C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 29.26000
  • LogP: 3.36520
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Nomifensine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280;P305+P351+P338
  • Hazardous Material transportation number:UN 3249
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • RTECS:NX4912800
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38
  • Packing Group:III
  • Hazard Level:6.1(b)

Nomifensine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Nomifensine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:24526-64-5)Nomifensine
Order Number:A877886
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):1240.0
Email:sales@amadischem.com

Nomifensine Related Literature

Additional information on Nomifensine

Comprehensive Overview of Nomifensine (CAS No. 24526-64-5): Mechanism, Applications, and Modern Relevance

Nomifensine (CAS No. 24526-64-5) is a phenyltropane-derived compound initially developed as an antidepressant and dopamine reuptake inhibitor. Its unique pharmacological profile has garnered attention in both historical and contemporary research, particularly for its potential applications in neuropsychiatric disorders and cognitive enhancement. This article delves into the chemical properties, mechanisms of action, and evolving relevance of Nomifensine in modern medicine and neuroscience.

The molecular structure of Nomifensine (C16H18N2) features a tropane backbone, distinguishing it from other monoamine reuptake inhibitors. Its primary mechanism involves the inhibition of dopamine transporter (DAT) and, to a lesser extent, norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. This dual action has sparked interest in its potential for treating conditions like treatment-resistant depression and attention deficit hyperactivity disorder (ADHD), topics frequently searched in academic and clinical circles.

In recent years, the resurgence of interest in Nomifensine has been fueled by discussions around personalized psychiatry and novel antidepressant strategies. Online forums and research platforms often query its comparative efficacy versus SSRIs or SNRIs, reflecting public curiosity about alternative therapies. Unlike traditional antidepressants, Nomifensine's rapid onset of action and minimal impact on serotonin levels make it a subject of study for treatment-refractory cases.

From a biochemical perspective, Nomifensine exhibits moderate lipophilicity (logP ~3.2), contributing to its blood-brain barrier permeability. Its metabolic pathway primarily involves hepatic CYP2D6 enzymes, a factor relevant to pharmacogenomics discussions. Researchers investigating drug-drug interactions or precision medicine often cite this compound as a case study due to its complex pharmacokinetics.

The compound's historical withdrawal from clinical use in the 1980s due to rare adverse effects has become a cautionary tale in drug safety literature. However, contemporary re-evaluations suggest potential niches for Nomifensine in controlled settings, especially with advanced therapeutic drug monitoring techniques. This paradox makes it a frequent subject in debates about drug repurposing and risk-benefit analysis in pharmacotherapy.

Emerging applications of Nomifensine in neuroimaging research have further sustained its relevance. As a DAT ligand, it serves as a tool for studying dopaminergic pathways in conditions like Parkinson's disease and addiction. These applications align with trending searches about neurodegenerative biomarkers and brain mapping technologies.

Quality control of Nomifensine in research settings typically employs HPLC and mass spectrometry, with particular attention to its stability under various storage conditions. Analytical chemists frequently search for optimized chromatographic methods for this compound, reflecting its persistent utility in laboratory workflows.

In conclusion, while Nomifensine (CAS No. 24526-64-5) may no longer be a first-line therapeutic, its multifaceted pharmacology continues to inform neuroscience research and drug development strategies. Its story underscores the importance of balanced evaluation in psychopharmacology and serves as a bridge between historical drug discovery and modern translational medicine approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24526-64-5)Nomifensine
A877886
Purity:99%
Quantity:5g
Price ($):1240.0
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